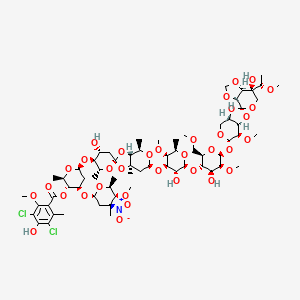

Everninomicin D

Description

Properties

CAS No. |

39340-46-0 |

|---|---|

Molecular Formula |

C66H99Cl2NO35 |

Molecular Weight |

1537.4 g/mol |

IUPAC Name |

[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,7R,7'R,7aR,7'aR)-7'-hydroxy-7-methoxy-7'-[(1S)-1-methoxyethyl]spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C66H99Cl2NO35/c1-25-39(50(81-13)41(68)42(71)40(25)67)58(74)97-46-26(2)89-36(17-33(46)93-37-19-62(8,69(76)77)54(84-16)29(5)90-37)95-45-28(4)100-65(18-32(45)70)103-55-30(6)91-38(20-63(55,9)104-65)96-51-44(73)59(92-27(3)47(51)80-12)98-48-34(21-78-10)94-61(52(82-14)43(48)72)99-60-53(83-15)49-35(22-85-60)101-66(102-49)57-56(86-24-87-57)64(75,23-88-66)31(7)79-11/h26-38,43-49,51-57,59-61,70-73,75H,17-24H2,1-16H3/t26-,27-,28-,29+,30-,31+,32-,33-,34-,35+,36+,37+,38+,43+,44-,45-,46-,47+,48-,49-,51-,52+,53-,54+,55-,56-,57-,59+,60+,61+,62+,63-,64-,65-,66-/m1/s1 |

InChI Key |

HZLMUDOBOCVXQT-YOQBUGDQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@](CO9)([C@H](C)OC)O)OCO1)OC)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)(C(C)OC)O)OCO1)OC)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

The Orthosomycin Antibiotic, Everninomicin D: A Technical Guide to its Discovery, Isolation, and Characterization

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Everninomicin D is a complex oligosaccharide antibiotic belonging to the orthosomycin class, produced by the actinomycete Micromonospora carbonacea. It exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. Detailed experimental protocols for the fermentation of Micromonospora carbonacea, as well as the extraction, purification, and analytical characterization of this compound, are presented. Quantitative data is summarized in structured tables for clarity. Furthermore, this guide includes visualizations of the experimental workflow and the biosynthetic pathway of this compound, rendered using the DOT language, to facilitate a deeper understanding of the processes involved.

Discovery and Background

This compound was first isolated from the fermentation broth of Micromonospora carbonacea. The everninomicins are a class of antibiotics characterized by a complex octasaccharide core structure. Their unique mode of action, which involves binding to a novel site on the bacterial ribosome, has made them a subject of interest for the development of new antibacterial agents to combat antibiotic resistance.

Fermentation of Micromonospora carbonacea

The production of this compound is achieved through submerged aerobic fermentation of Micromonospora carbonacea. The composition of the fermentation medium and the culture conditions are critical for optimal antibiotic yield.

Fermentation Protocol

A two-stage fermentation process is typically employed for the production of this compound.

Germination Stage:

-

A lyophilized culture of Micromonospora carbonacea is aseptically transferred to a shake flask containing a sterile germination medium.

-

The flask is incubated on a rotary shaker for approximately 4 days at 35°C to achieve good germination.

Fermentation Stage:

-

An inoculum from the germination stage is transferred to a larger fermentation tank containing the production medium.

-

The fermentation is carried out for 50-70 hours at 35°C with agitation and aeration. The pH is maintained in the range of 7.0-7.3.

-

Antibiotic production is monitored by assaying samples against a susceptible organism, such as Staphylococcus aureus.

Fermentation Media Composition

The following tables summarize the composition of the germination and fermentation media.

Table 1: Germination Medium Composition

| Component | Concentration (g/L) |

| Bacto-beef extract | 3 |

| Tryptose | 5 |

| Dextrose | 1 |

| Soluble Starch | 24 |

| Yeast Extract | 5 |

| Calcium Carbonate | 1 |

Table 2: Fermentation Medium Composition

| Component | Quantity |

| Yeast Extract | 8.5 kg |

| Fish Solubles | 1.7 kg |

| Corn Steep Liquor (dry) | 1.7 kg |

| Calcium Carbonate | 1.7 kg |

| Lactose | 51.0 kg |

| Anti-foam (GE60) | 500 ml |

| Soft Water | 450 gallons |

Isolation and Purification of this compound

Following fermentation, this compound is isolated from the fermentation broth through a multi-step extraction and purification process.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Detailed Extraction and Purification Protocol

-

Extraction: The fermentation broth is filtered to remove the mycelia. The filtered broth is then extracted with a water-immiscible organic solvent, such as butanol. The organic extract containing the antibiotic is separated from the aqueous phase.

-

Concentration: The solvent extract is concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography for purification. A patent describes the use of a diatomaceous earth column, while other methods may employ silica gel.

-

Stationary Phase: Diatomaceous earth or Silica Gel 60.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform and methanol can be used.

-

-

Fraction Collection and Analysis: Fractions are collected from the column and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: The fractions containing pure this compound are pooled and concentrated to yield the final product.

Quantitative Data on Purification

While specific yields for each step of this compound purification are not extensively reported in early literature, a patent provides an example of the overall yield.

Table 3: Example Yield from a Patented Purification Process

| Starting Material | Product | Yield | Minimum Inhibitory Concentration (MIC) against S. aureus |

| Fermentation Broth | Crude Extract | 12.6 g | 15 µg/ml |

Analytical Characterization of this compound

The structure and purity of this compound are confirmed using various analytical techniques.

Spectroscopic Data

Table 4: General Spectroscopic Data for Everninomicins

| Technique | Description |

| Mass Spectrometry (MS) | Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight of everninomicins. Tandem MS (MS/MS) provides fragmentation patterns that help in sequencing the oligosaccharide chain. |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy are used to determine the detailed structure of the sugar moieties and the linkages between them. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment. |

Note: For detailed NMR data, researchers are advised to consult specialized databases or recent literature on everninomicin analogs.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a multitude of enzymes encoded by a large gene cluster in Micromonospora carbonacea. The pathway involves the assembly of the oligosaccharide backbone, followed by a series of tailoring reactions including glycosylation, methylation, and the formation of the characteristic orthoester linkages.

Key Steps in the Biosynthesis of the Everninomicin Core

The following diagram outlines the key stages in the biosynthesis of the everninomicin core structure.

Caption: Key stages in the biosynthetic pathway of this compound.

Recent research has identified several key genes and enzymes involved in this pathway, including glycosyltransferases responsible for assembling the sugar chain, methyltransferases that add methyl groups to specific hydroxyls, and the enzymes that form the dichloroisoeverninic acid moiety.

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound from Micromonospora carbonacea. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development. Further research into the biosynthesis of everninomicins may open avenues for the bioengineering of novel and more potent antibiotic derivatives. The unique structure and mechanism of action of this compound underscore the importance of continued exploration of microbial secondary metabolites in the search for new therapeutics to address the growing challenge of antimicrobial resistance.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Everninomicin D

For Researchers, Scientists, and Drug Development Professionals

Everninomicin D is a complex oligosaccharide antibiotic belonging to the orthosomycin class, produced by the bacterium Micromonospora carbonacea.[1][2] It exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains, by inhibiting protein synthesis through a unique mechanism of action that involves binding to the 50S ribosomal subunit.[1][3] This guide provides a detailed overview of the chemical structure and stereochemistry of this compound, supported by quantitative data and experimental methodologies.

Chemical Structure

This compound is an octasaccharide, characterized by the presence of several uncommon sugar moieties, orthoester linkages, and a dichloroisoeverninic acid terminal group.[2][4] The complex structure has been elucidated through extensive chemical degradation, spectroscopic analysis, and total synthesis.[5][6][7]

The core structure consists of eight sugar residues, often labeled as rings A through H, connected by glycosidic and orthoester linkages. A key feature is the presence of two orthoester carbons, confirmed by 13C NMR signals at 119.6 and 120.0 ppm.[5] The molecule also contains a nitro sugar, evernitrose (A-ring), and a highly functionalized terminal sugar, eurekanate (H-ring).[1][4]

Mandatory Visualization 1: Chemical Structure of this compound

Caption: A simplified block diagram illustrating the sequence of the eight sugar rings and the dichloroisoeverninic acid moiety in this compound, highlighting the key linkage types.

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The absolute stereochemistry of the various chiral centers within the sugar rings and the configuration of the orthoester linkages have been determined through a combination of chemical degradation, NMR spectroscopy, and total synthesis.[6][8] The biosynthesis of the unique sugar components, such as the eurekanate H-ring, is an area of active research to fully understand the enzymatic control of stereochemistry.[1] The biosynthesis of the pentose sugars that form the H- and G-rings is thought to originate from a glucuronic acid decarboxylase, EvdS6.[9]

Quantitative Data

The structural elucidation of this compound relies heavily on spectroscopic data. The following tables summarize key quantitative data obtained from Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Mass Spectrometry Data for this compound and Related Fragments

| Ion/Fragment | m/z (Da) | Method | Notes |

| This compound [M+Na]+ | 1557 | ESI-MS | Sodiated molecular ion. |

| Everninomicin Q [M+H]+ | 1116.4 | LC/MS | A B-H ring heptasaccharide intermediate lacking the A1 and A rings.[4] |

| Evertetrose | - | - | A degradation product obtained from hydrolysis.[5] |

| Olgose | - | - | A degradation product obtained from hydrolysis.[5] |

Table 2: Key 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) | Assignment |

| Orthoester Carbon 1 | 119.6 | Confirms the presence of the first orthoester linkage.[5] |

| Orthoester Carbon 2 | 120.0 | Confirms the presence of the second orthoester linkage.[5] |

Experimental Protocols

The determination of the structure and stereochemistry of this compound involves a series of detailed experimental procedures.

1. Isolation and Purification

This compound is produced by the fermentation of Micromonospora carbonacea. The antibiotic is isolated from the fermentation broth through a series of chromatographic techniques.[2]

-

Fermentation: The producing organism is cultured in a suitable medium to promote the production of this compound.

-

Extraction: The fermentation broth is extracted with an organic solvent to isolate the crude antibiotic mixture.

-

Chromatography: The crude extract is subjected to multiple rounds of chromatography (e.g., silica gel chromatography, preparative HPLC) to separate this compound from other related everninomicins and impurities.[10]

2. Structural Elucidation by Mass Spectrometry

Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) is a powerful tool for characterizing the structure of everninomicins.[11][12]

-

Sample Preparation: A solution of this compound is prepared, often with the addition of sodium chloride to facilitate the formation of sodiated adducts, as protonation is not readily achieved.[11][12]

-

ESI-MS Analysis: The sample is introduced into the mass spectrometer via electrospray ionization.

-

Tandem MS (MS/MS): The sodiated molecular ion is isolated and subjected to collision-induced dissociation to generate fragment ions. The fragmentation pattern provides information about the sequence of the sugar units.[11][12] A charge-remote fragmentation pattern is often observed with the sodium ion located centrally in the sugar chain.[11]

Mandatory Visualization 2: Experimental Workflow for MS-based Structural Analysis

Caption: A flowchart outlining the key steps in the mass spectrometric analysis of this compound for structural elucidation.

3. Structural Elucidation by NMR Spectroscopy

Multidimensional NMR spectroscopy is essential for determining the detailed connectivity and stereochemistry of this compound.[4][10]

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., methanol-d4).[10]

-

1D and 2D NMR Experiments: A suite of NMR experiments is performed, including:

-

1H NMR: To identify the proton signals.

-

13C NMR: To identify the carbon signals.[5]

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within sugar rings.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for connecting the sugar units.[10]

-

-

Data Analysis: The NMR data is analyzed to assign all proton and carbon signals and to determine the stereochemical relationships between different parts of the molecule.

Mechanism of Action and Biological Significance

This compound inhibits bacterial protein synthesis by binding to a unique site on the large (50S) ribosomal subunit, involving interactions with 23S rRNA and ribosomal protein L16.[3] This distinct binding site explains the lack of cross-resistance with other classes of ribosome-targeting antibiotics.[1][3] The dichloroisoeverninic acid (A1-ring) is crucial for this interaction.[4] The potent activity of this compound against multidrug-resistant pathogens makes it a promising lead compound for the development of new antibiotics.[13][14]

Mandatory Visualization 3: Logical Relationship in this compound's Mechanism of Action

Caption: A diagram illustrating the mechanism of action of this compound, leading to bacterial cell death.

References

- 1. Efforts Towards Understanding the Formation of the Eurekanate Sugar and the Early Biosynthesis of this compound [ir.vanderbilt.edu]

- 2. CHEMISTRY OF ANTIBIOTICS FROM MICROMONOSPORA. 3. ISOLATION AND CHARACTERIZATION OF this compound AND B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures of the orthosomycin antibiotics avilamycin and evernimicin in complex with the bacterial 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Dichloroisoeverninic Acid Biosynthesis and Chemoenzymatic Synthesis of New Orthosomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total synthesis of everninomicin 13,384-1--Part 3: synthesis of the DE fragment and completion of the total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of everninomicin 13,384-1--Part 1: retrosynthetic analysis and synthesis of the A1B(A)C fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. On the origins of pentose sugars in this compound biosynthesis | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 10. Discovery of New Everninomicin Analogs from a Marine-Derived Micromonospora sp. by Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple-stage mass spectrometric analysis of complex oligosaccharide antibiotics (everninomicins) in a quadrupole ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Everninomicin, a new oligosaccharide antibiotic: its antimicrobial activity, post-antibiotic effect and synergistic bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Everninomicin D Biosynthesis Pathway and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Everninomicin D, a potent oligosaccharide antibiotic. It details the genetic architecture of the biosynthetic gene cluster, the enzymatic steps involved in the assembly of this complex natural product, and the experimental methodologies used to elucidate this pathway.

Introduction to this compound

This compound is a member of the orthosomycin family of antibiotics, produced by the soil bacterium Micromonospora carbonacea. These antibiotics are characterized by their unique mode of action, inhibiting bacterial protein synthesis by binding to a novel site on the 50S ribosomal subunit, thus showing no cross-resistance with other ribosome-targeting drugs. This compound, in particular, is a promising clinical candidate due to its potent activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its complex octasaccharide structure, featuring two orthoester linkages and a variety of unusual sugar moieties, is assembled by a sophisticated enzymatic machinery encoded within a dedicated biosynthetic gene cluster.

The this compound (evd) Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a large biosynthetic gene cluster (BGC) in Micromonospora carbonacea. The cluster contains genes encoding for a Type I polyketide synthase, numerous glycosyltransferases, methyltransferases, oxygenases, and other tailoring enzymes. The organization of the evd gene cluster is depicted below, with genes color-coded according to their putative functions.

Caption: Organization of the this compound biosynthetic gene cluster.

A detailed annotation of the genes within the evd cluster and their putative functions is provided in the table below.

| Gene | Putative Function |

| evdD3 | Iterative Type I Polyketide Synthase (PKS) responsible for the synthesis of the orsellinic acid (OSA) precursor. |

| evdD1 | β-ketoacyl-ACP (KAS) III-like acyltransferase that transfers the OSA moiety to the heptasaccharide core.[1] |

| evdD2 | Flavin-dependent halogenase responsible for the dichlorination of the orsellinic acid ring.[1] |

| evdM5 | O-methyltransferase that methylates the C-2 hydroxyl group of the dichloroisoeverninic acid (DCIE) precursor.[1] |

| evdS6 | Bifunctional glucuronic acid decarboxylase involved in the biosynthesis of the pentose sugars (H- and G-rings).[2] |

| evdN1 | Nitrososynthase (also known as ORF36) that catalyzes the formation of the L-evernitrose nitrosugar (A-ring).[3] |

| evdGTs | A suite of glycosyltransferases responsible for attaching the various sugar moieties to the growing oligosaccharide chain. |

| evdMs | A series of ten methyltransferases that decorate the oligosaccharide scaffold at various positions. |

| evdOs | Oxygenases proposed to be involved in the formation of the characteristic orthoester linkages. |

| reg | Regulatory genes controlling the expression of the biosynthetic gene cluster. |

| trans | Transporter genes likely involved in the export of the antibiotic. |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a modular process involving the sequential assembly of its constituent parts. The pathway can be broadly divided into the formation of the dichloroisoeverninic acid (DCIE) A1-ring, the synthesis of the various sugar moieties, the assembly of the oligosaccharide backbone, and the final tailoring reactions.

Caption: Proposed biosynthetic pathway of this compound.

Formation of the Dichloroisoeverninic Acid (DCIE) A1-Ring

The biosynthesis of the DCIE A1-ring begins with the iterative Type I polyketide synthase, EvdD3 , which utilizes one molecule of acetyl-CoA and three molecules of malonyl-CoA to synthesize orsellinic acid (OSA), which remains attached to the acyl carrier protein (ACP) domain of the PKS.[1] The KAS III-like acyltransferase, EvdD1 , then transfers the OSA moiety from the ACP of EvdD3 to the heptasaccharide intermediate, Everninomicin Q (Evn Q), to form Everninomicin S.[1] Subsequently, the flavin-dependent halogenase, EvdD2 , catalyzes the dichlorination of the aromatic ring.[1] The final step in DCIE formation is the O-methylation of the C-2 hydroxyl group by the methyltransferase EvdM5 .[1]

Biosynthesis of the Sugar Moieties

Pentose Sugars (H- and G-rings): The biosynthesis of the terminal pentose sugars is initiated by the bifunctional enzyme EvdS6 . This enzyme acts on UDP-glucuronic acid and, unlike typical decarboxylases, produces two products: oxidized UDP-4”-keto-D-xylose and reduced UDP-D-xylose. These two molecules are the likely precursors for the H- and G-rings of the everninomicin scaffold.[2]

Nitrosugar (A-ring): The characteristic L-evernitrose A-ring is synthesized by a dedicated set of enzymes. The final step in its formation is catalyzed by the nitrososynthase EvdN1 (also referred to as ORF36), which performs a flavin-dependent double oxidation of the amino sugar precursor, TDP-L-epi-vancosamine, to yield the corresponding nitroso sugar.[3] Evidence suggests that the attachment of the A-ring nitrosugar is the final step in the overall biosynthesis of this compound.[1]

Assembly and Tailoring

The assembly of the octasaccharide core is carried out by a series of glycosyltransferases (evdGTs) that sequentially add the activated sugar precursors to a growing acceptor molecule. Following the assembly of the core structure, a series of tailoring enzymes , including ten distinct methyltransferases (evdMs) and several oxygenases (evdOs) , modify the scaffold to produce the final this compound molecule. The oxygenases are believed to be responsible for the formation of the two critical orthoester linkages that are characteristic of the orthosomycin family of antibiotics.

Quantitative Data

The production of this compound and its intermediates has been quantified in various wild-type and mutant strains of M. carbonacea. Additionally, engineered strains have shown significantly improved titers.

| Strain/Condition | Product | Titer (mg/L) | Reference |

| M. carbonacea (Wild-type) | Everninomicin congeners | ~2 | --INVALID-LINK-- |

| M. carbonacea ΔevdD3 | Everninomicin Q (Evn Q) | 11 | --INVALID-LINK-- |

| Engineered Micromonospora sp. (BGC duplication) | Everninomicin M | 98.6 | --INVALID-LINK-- |

Note: Detailed enzyme kinetic data (Km, kcat) for the majority of the this compound biosynthetic enzymes are not yet available in the public domain.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Deletion in Micromonospora carbonacea via Microporous Intergeneric Conjugation

This method is used to create targeted gene knockouts in M. carbonacea to study the function of specific biosynthetic genes.

Caption: Workflow for gene deletion in M. carbonacea.

Protocol Details:

-

Construction of the Gene Replacement Vector: A suicide vector (e.g., a derivative of pSET152) that cannot replicate in M. carbonacea is used. The vector contains flanking homologous regions (typically ~1-2 kb) upstream and downstream of the target gene, an antibiotic resistance marker (e.g., aac(3)IV for apramycin resistance), and a counter-selection marker (e.g., sacB for sucrose sensitivity).

-

Preparation of Donor and Recipient Strains: The E. coli donor strain (e.g., S17-1), carrying the gene replacement plasmid, is grown in LB medium with appropriate antibiotics. The recipient M. carbonacea strain is grown in a suitable liquid medium (e.g., TSB) to mid-log phase.

-

Conjugation: The donor and recipient cells are mixed and plated onto a conjugation agar medium (e.g., ISP4) on a sterile microporous membrane (e.g., a 0.45 µm nitrocellulose filter) placed on an agar plate.

-

Selection of Exconjugants: After incubation to allow for plasmid transfer, the plate is overlaid with a soft agar containing antibiotics to select for M. carbonacea cells that have integrated the plasmid into their genome (single crossover event) and to kill the E. coli donor cells.

-

Selection for Double Crossover: Colonies from the single crossover selection are grown in non-selective liquid medium to allow for the second crossover event to occur. The culture is then plated on a medium containing sucrose. Cells that have undergone a double crossover, resulting in the deletion of the target gene and the loss of the sacB gene, will be able to grow, while those that retain the sacB gene will be killed.

-

Verification: Colonies are screened by PCR using primers that flank the deleted region to confirm the gene deletion.

Heterologous Expression and Purification of His-tagged Enzymes

This protocol is for the production and purification of individual biosynthetic enzymes in E. coli for in vitro characterization.

Protocol Details:

-

Cloning: The gene of interest is PCR amplified from M. carbonacea genomic DNA and cloned into an E. coli expression vector (e.g., pET series) that incorporates an N- or C-terminal polyhistidine (His) tag.

-

Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A culture is grown to mid-log phase (OD600 of 0.6-0.8) at 37°C, and then protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell debris is removed by centrifugation.

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange/Desalting: The purified protein is buffer-exchanged into a storage buffer (e.g., using a desalting column or dialysis) to remove the imidazole and prepare the enzyme for in vitro assays. The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays and LC-MS Analysis

These assays are used to determine the function and substrate specificity of the purified enzymes.

Protocol Details:

-

In Vitro Reaction: A typical reaction mixture contains the purified enzyme, the substrate(s) (e.g., a biosynthetic intermediate, an activated sugar donor), and any necessary cofactors (e.g., NAD+, FAD, S-adenosyl methionine) in a suitable buffer. The reaction is incubated at an optimal temperature for a defined period.

-

Reaction Quenching and Extraction: The reaction is stopped, often by the addition of an organic solvent like methanol or ethyl acetate. The products are then extracted from the reaction mixture.

-

LC-MS Analysis: The extracted products are analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

Chromatography: A C18 reverse-phase column is typically used with a gradient of water and acetonitrile (both often containing a small amount of formic acid to improve ionization) to separate the components of the reaction mixture.

-

Mass Spectrometry: The eluent from the LC is directed into a mass spectrometer (e.g., a quadrupole time-of-flight or an ion trap instrument) operating in electrospray ionization (ESI) mode. The mass-to-charge ratios (m/z) of the parent ions and their fragmentation patterns (MS/MS) are used to identify the reaction products by comparing them to authentic standards or by deducing their structures from the fragmentation data.

-

Conclusion

The biosynthesis of this compound is a complex and fascinating process that involves a large suite of dedicated enzymes. Significant progress has been made in elucidating the functions of many of the genes in the evd cluster and in understanding the assembly of this potent antibiotic. This knowledge opens up exciting possibilities for the bioengineering of the pathway to produce novel everninomicin analogs with improved pharmacological properties. Further research, particularly in the detailed kinetic characterization of the biosynthetic enzymes and the structural elucidation of enzyme-substrate complexes, will undoubtedly provide deeper insights into the intricate mechanisms of orthosomycin biosynthesis and pave the way for the development of new and effective antibiotics.

References

- 1. Characterization of Dichloroisoeverninic Acid Biosynthesis and Chemoenzymatic Synthesis of New Orthosomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the origins of pentose sugars in this compound biosynthesis | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 3. Structure of the bifunctional everninomicin biosynthetic enzyme EvdMO1 suggests independent activity of the fused methyltransferase-oxidase domains - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physical and Chemical Properties of Everninomicin D

Introduction

This compound is a complex oligosaccharide antibiotic belonging to the orthosomycin class, produced by the actinomycete Micromonospora carbonacea.[1][2] It exhibits potent activity primarily against Gram-positive bacteria, including multidrug-resistant strains, by inhibiting protein synthesis through a unique mechanism of action.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and analytical workflows.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₆₆H₉₉Cl₂NO₃₅ | [5] |

| Molecular Weight | 1537.38 g/mol | [5] |

| CAS Number | 39340-46-0 | [5] |

| Appearance | Pale yellowish gum (for analogs) | [6] |

| Solubility | Data not readily available in cited literature. General antibiotic solubility resources may provide guidance.[7] | N/A |

| Melting Point | Data not available in cited literature. | N/A |

| UV λmax | ~300 nm (inferred from HPLC detection) | [8] |

Note: Some sources refer to a broader "Everninomycin" with the formula C₇₀H₉₇Cl₂NO₃₈ and a molecular weight of approximately 1631.4 g/mol .[9][10] This guide focuses specifically on the properties attributed to this compound.

Mechanism of Action: Ribosomal Inhibition

This compound inhibits bacterial protein synthesis by binding to a unique site on the 50S large ribosomal subunit.[3][11] This interaction physically obstructs the translation process, distinguishing its mechanism from many other classes of ribosome-targeting antibiotics.

The binding site is located in a region formed by ribosomal protein uL16 (also known as L16) and specific nucleotides within the loops of helices 89 and 91 of the 23S rRNA.[12][13][14] By binding to this pocket, this compound sterically hinders the proper accommodation of aminoacyl-tRNA (aa-tRNA) into the ribosomal A-site.[13][15] This blockage prevents the elongation phase of protein synthesis. Furthermore, the binding site overlaps with that of initiation factor 2 (IF2), suggesting that this compound also interferes with the formation of the 70S initiation complex.[14][15]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques.

Isolation and Purification

This compound is a natural product isolated from the fermentation broth of Micromonospora carbonacea. The general protocol involves:

-

Fermentation: Culturing of M. carbonacea in a suitable nutrient medium to promote antibiotic production.[1]

-

Extraction: Separation of the mycelium from the broth, followed by solvent extraction of the active components.

-

Chromatography: Purification of the crude extract using chromatographic techniques, such as column chromatography, to separate this compound from other closely related analogs (e.g., Everninomicin B).[1][2]

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and structure of this compound and its analogs.

-

Technique: Electrospray ionization (ESI) quadrupole ion-trap tandem mass spectrometry (MS/MS) is commonly utilized.[6] High-Resolution ESI-MS (HRESIMS) is used for accurate mass measurements to confirm the molecular formula.[6]

-

Sample Preparation: Due to the difficulty in protonating the molecule, sodium chloride (~1 µg/mL) is often added to the sample to facilitate the formation of abundant sodiated adducts, [M+Na]⁺.[6]

-

Solvent System: A typical solvent system for ESI-MS analysis is water and acetonitrile with 0.1% acetic acid. Caution is advised as this can promote the hydrolysis of the central orthoester.[6]

-

Analysis: Multiple-stage mass analysis (MSⁿ) of the sodiated species provides specific fragment ions that are crucial for elucidating the sugar sequence of the oligosaccharide chain.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the complete structural elucidation of this compound and its analogs.

-

Spectrometers: High-field NMR spectrometers (e.g., 400 MHz) are used to acquire the data.[6]

-

Solvent: Deuterated methanol (methanol-d₄ or CD₃OD) is a common solvent for NMR analysis of Everninomicin analogs.[6]

-

Experiments: A suite of 1D and 2D NMR experiments are performed for full structural assignment:

-

¹H NMR: To identify proton environments.

-

¹³C NMR: To identify carbon environments.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is vital for connecting the different sugar moieties and establishing the overall structure.[6]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, purification, and quantitative analysis of Everninomicin compounds. A protocol for a related Everninomicin (SCH 27899) is as follows:

-

Column: An octyldecyl silane (C18) column is effective for separation.[8]

-

Mobile Phase: A common mobile phase consists of a mixture of methanol and an ion-pair medium (e.g., 80:20 ratio). The ion-pair medium can be composed of 0.01 M tetramethylammonium hydroxide and 0.005 M ammonium acetate, adjusted to pH 7.2 with acetic acid.[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

-

Detection: Detection is performed using a UV spectrophotometer, typically set at a wavelength of 300 nm.[8]

Analytical and Biosynthetic Workflows

Workflow for Analog Discovery

Modern analytical approaches combine mass spectrometry with computational tools to rapidly identify new analogs of Everninomicin from microbial extracts. This metabolomics-driven workflow is a powerful tool in natural product discovery.

Caption: Workflow for the discovery of new Everninomicin analogs.

References

- 1. CHEMISTRY OF ANTIBIOTICS FROM MICROMONOSPORA. 3. ISOLATION AND CHARACTERIZATION OF this compound AND B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry of Antibiotics from Micromonospora: III. Isolation and Characterization of this compound and Everninomicin B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyltransferase Contingencies in the Pathway of this compound Antibiotics and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbiological Characterization of Everninomicins B and D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of New Everninomicin Analogs from a Marine-Derived Micromonospora sp. by Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. toku-e.com [toku-e.com]

- 8. Pharmacokinetics of an Everninomicin (SCH 27899) in Mice, Rats, Rabbits, and Cynomolgus Monkeys following Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Everninomycin | C70H97Cl2NO38 | CID 443597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Evernimicin Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structures of the orthosomycin antibiotics avilamycin and evernimicin in complex with the bacterial 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel site of antibiotic action in the ribosome: Interaction of evernimicin with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricate Oligosaccharide Architecture of Everninomicin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Everninomicin D, a member of the everninomicin family of antibiotics, possesses a complex octasaccharide core that is crucial for its potent antimicrobial activity against a range of Gram-positive bacteria, including multidrug-resistant strains. A thorough understanding of its intricate structure is paramount for elucidating its mechanism of action, guiding synthetic efforts for analog development, and optimizing its therapeutic potential. This technical guide provides an in-depth exploration of the oligosaccharide structure of this compound, detailing the constituent monosaccharides, their linkages, and the experimental methodologies employed for its structural characterization.

The Octasaccharide Core: A Symphony of Sugars

This compound is an octasaccharide antibiotic characterized by a highly branched and substituted sugar chain. The structural elucidation of this complex molecule has been a significant challenge, primarily addressed through a combination of sophisticated analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The core structure is composed of several unique and modified monosaccharide units. These include derivatives of common sugars as well as rare, highly substituted moieties. The complete structure, including the stereochemistry of the glycosidic linkages, has been pieced together through meticulous analysis of spectroscopic data and confirmed through the synthesis of its fragments.

Constituent Monosaccharides and Linkages

The oligosaccharide chain of this compound is a complex assembly of eight sugar residues, often referred to by letters A through H in various literature sources. The structural backbone is composed of fragments designated as A1B(A)C and DEFGHA2. Key monosaccharide components that have been identified include D-olivose and L-evernitrose, among other highly modified sugars. The connectivity between these units is established through a series of glycosidic bonds and, notably, includes orthoester linkages, which are a characteristic feature of this class of antibiotics.

Quantitative Structural Data

The precise structural arrangement of this compound's oligosaccharide core has been determined through extensive NMR and MS analyses. The following tables summarize key quantitative data obtained from these studies, providing a valuable reference for researchers in the field.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragmentation Ion (m/z) | Putative Structural Assignment |

| [M+Na]+ | Varies | Loss of terminal sugar units (e.g., evernitrose) |

| [M+Na]+ | Varies | Cleavage at glycosidic linkages |

| [M+Na]+ | Varies | Fragmentation of the aglycone moiety |

Note: The specific m/z values can vary depending on the ionization method and experimental conditions. This table provides a generalized view of the fragmentation pattern.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Key Monosaccharide Residues of this compound Analogs

| Monosaccharide Residue | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| L-evernitrose (A) | Anomeric H: ~5.0-5.2 | Anomeric C: ~98-102 |

| D-olivose (B) | Anomeric H: ~4.5-4.8 | Anomeric C: ~100-104 |

| DIA (A1) | Aromatic H: ~6.5-7.5 | Aromatic C: ~110-160 |

Note: Chemical shifts are highly dependent on the solvent, temperature, and neighboring residues. The values presented are approximate and intended for illustrative purposes. Detailed assignments for this compound itself are found in specialized literature.

Experimental Protocols for Structural Elucidation

The determination of the complex oligosaccharide structure of this compound relies on a synergistic application of advanced analytical techniques. Below are detailed methodologies for the key experiments cited in the structural elucidation of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of oligosaccharides in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton and carbon signals and to establish through-bond and through-space connectivities.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆).

-

The sample is filtered into a 5 mm NMR tube.

1D NMR Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Anomeric protons typically resonate in the 4.5-5.5 ppm region.

-

¹³C NMR: Provides information on the carbon skeleton. Anomeric carbons are typically found in the 90-110 ppm range.

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton networks within each monosaccharide ring.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the identification of individual sugar residues.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of carbon signals based on their attached proton resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the linkages between monosaccharide units and the sequence of the oligosaccharide chain.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is essential for determining the stereochemistry of glycosidic linkages and the overall conformation of the molecule.

Typical NMR Spectrometer Parameters:

-

Spectrometer: 500 MHz or higher field strength Bruker Avance (or equivalent).

-

Probe: Cryoprobe for enhanced sensitivity.

-

Temperature: 298 K.

-

Pulse Programs: Standard Bruker pulse programs for each 2D experiment.

-

Data Processing: Software such as TopSpin or MestReNova is used for processing and analysis of the NMR data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and the sequence of monosaccharide units through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique commonly used for large, non-volatile molecules like oligosaccharides.

Sample Preparation:

-

A dilute solution of this compound is prepared in a solvent compatible with ESI, typically a mixture of water, acetonitrile, or methanol, often with a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):

-

Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

-

Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ or [M+Na]⁺).

-

First Mass Analysis (MS1): The ions are guided into the mass analyzer, and the precursor ion of interest (e.g., the molecular ion of this compound) is selected.

-

Collision-Induced Dissociation (CID): The selected precursor ions are fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

Second Mass Analysis (MS2): The resulting fragment ions are separated in a second mass analyzer, and their mass-to-charge ratios are detected.

Data Analysis:

-

The fragmentation pattern provides information about the sequence of monosaccharides. The mass differences between fragment ions correspond to the masses of individual sugar residues.

-

Cross-ring cleavages can provide information about the positions of linkages between monosaccharide units.

Visualizing the Structure and Workflow

To better understand the relationships between the different components of this compound's structure and the workflow for its analysis, the following diagrams are provided.

Caption: Hierarchical structure of this compound.

Caption: Workflow for structural elucidation.

This comprehensive guide serves as a foundational resource for professionals engaged in the study and development of everninomicin-based antibiotics. A deep understanding of the oligosaccharide core is the cornerstone for future innovations in combating bacterial resistance.

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Everninomicin D

Audience: Researchers, scientists, and drug development professionals.

Introduction

Everninomicin D is an oligosaccharide antibiotic with potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis, makes it a promising candidate for further development.[1][4][5][6] Accurate determination of its Minimum Inhibitory Concentration (MIC) is a critical step in understanding its efficacy and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8]

These application notes provide detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution and agar dilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][9][10][11]

Quantitative Data Summary

The following tables summarize the reported MIC values for Everninomicin (referred to as evernimicin or SCH 27899 in some studies) against various Gram-positive pathogens. These values have been compiled from multiple studies and demonstrate the potent activity of the antibiotic.

Table 1: MIC Values of Everninomicin against Staphylococcus spp.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.38 | 0.5 | <0.016 - 1.5 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.38[12] | 0.78[2] | ≤1.0[3] |

| Methicillin-Resistant Coagulase-Negative Staphylococci (MR-CoNS) | 1.0 |

Table 2: MIC Values of Everninomicin against Enterococcus spp.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecalis | 0.2[2] | <0.016 - 1.5 | |

| Enterococcus faecium | 0.39[2] | <0.016 - 1.5 | |

| Enterococcus avium | <0.016 - 1.5 |

Table 3: MIC Values of Everninomicin against Streptococcus spp.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae | 0.1[2] | 0.047 | |

| Streptococcus pyogenes | 0.1[2] | <0.016 - 1.5 | |

| Streptococcus agalactiae | <0.016 - 1.5 |

Table 4: MIC Values of Everninomicin against Other Pathogens

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Clostridium difficile | 0.1 | ||

| Borrelia burgdorferi | 0.25 | 0.5 | 0.06 - 0.5[13] |

Experimental Protocols

Protocol 1: Broth Microdilution Method

This protocol is adapted from CLSI and EUCAST guidelines for determining the MIC of antimicrobial agents.[7][9][10][11]

1. Materials

-

This compound stock solution (prepared in a suitable solvent, such as DMSO, and then diluted in water)[7]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms like streptococci, use CAMHB supplemented with lysed horse blood and β-NAD (MH-F broth).[9][11]

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile diluent (e.g., saline or broth)

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Reference bacterial strains for quality control (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

2. Preparation of this compound Dilutions

-

Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Dispense 50 µL of each dilution into the wells of a 96-well microtiter plate.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7] This is typically done by a 1:100 dilution followed by adding 50 µL of the diluted inoculum to 50 µL of the antibiotic solution in the wells.[7]

4. Inoculation and Incubation

-

Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

-

The final volume in each well will be 100 µL.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For streptococci, incubate in an atmosphere of 5% CO₂.

5. Interpretation of Results

-

After incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.[7]

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

The MIC for the quality control strains should fall within the established ranges.

Protocol 2: Agar Dilution Method

This method is also based on CLSI and EUCAST guidelines and is an alternative to broth microdilution.[14]

1. Materials

-

This compound stock solution

-

Mueller-Hinton Agar (MHA)

-

For fastidious organisms, use MHA supplemented with 5% defibrinated sheep blood.

-

Sterile petri dishes

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Inoculum replicator (e.g., multipoint inoculator)

-

Incubator (35 ± 2°C)

-

Reference bacterial strains for quality control

2. Preparation of Agar Plates

-

Prepare molten MHA and cool to 45-50°C.

-

Prepare serial two-fold dilutions of this compound in a suitable diluent.

-

Add a defined volume of each antibiotic dilution to the molten agar to achieve the desired final concentrations (e.g., add 1 mL of a 20x antibiotic concentration to 19 mL of agar).

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare a control plate with no antibiotic.

3. Preparation and Inoculation of Bacteria

-

Prepare the bacterial inoculum as described for the broth microdilution method.

-

Dilute the 0.5 McFarland suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

Using an inoculum replicator, spot-inoculate the surface of each agar plate with the bacterial suspensions.

4. Incubation and Interpretation

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[8]

-

The growth on the control plate should be confluent.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Caption: Workflow for MIC determination.

References

- 1. Evernimicin Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Everninomicin, a new oligosaccharide antibiotic: its antimicrobial activity, post-antibiotic effect and synergistic bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro Gram-positive antimicrobial activity of evernimicin (SCH 27899), a novel oligosaccharide, compared with other antimicrobials: a multicentre international trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Dichloroisoeverninic Acid Biosynthesis and Chemoenzymatic Synthesis of New Orthosomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyltransferase Contingencies in the Pathway of this compound Antibiotics and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 9. EUCAST: MIC Determination [eucast.org]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. EUCAST: MIC Determination [eucast.org]

- 12. Antimicrobial activity of everninomicin against clinical isolates of Enterococcus spp., Staphylococcus spp., and Streptococcus spp. tested by Etest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Activities of the Everninomicin SCH 27899 and Other Newer Antimicrobial Agents against Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

Application of Everninomicin D in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Everninomicin D is a member of the oligosaccharide class of antibiotics, demonstrating potent activity against a wide spectrum of gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). As an inhibitor of bacterial protein synthesis with a novel mechanism of action, this compound presents a promising avenue for the development of new therapeutic agents to combat challenging MRSA infections. This document provides a comprehensive overview of the application of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It binds to the bacterial ribosome, disrupting the assembly process at a site distinct from other clinically used ribosome-targeting antibiotics.[2][3] This unique binding site suggests a low potential for cross-resistance with existing classes of protein synthesis inhibitors.

References

- 1. Everninomicin, a new oligosaccharide antibiotic: its antimicrobial activity, post-antibiotic effect and synergistic bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The postantibiotic effect of selected antibiotics on Staphylococcus aureus Newbould 305 from bovine intramammary infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Everninomicin D

Audience: Researchers, scientists, and drug development professionals.

Introduction

Everninomicin D is a complex oligosaccharide antibiotic belonging to the everninomicin class, which is isolated from Micromonospora carbonacea.[1][2] These antibiotics exhibit potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains, by inhibiting protein synthesis through a unique mechanism targeting the ribosome.[3][4] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Method Summary

The presented method utilizes a reversed-phase C18 or a polymer-based column to achieve separation. The mobile phase composition is critical for retaining and resolving the polar, complex structure of this compound. A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer or ion-pair medium.[5] Detection is performed using a UV detector, as the molecule contains chromophores that absorb in the UV spectrum.[5] This method is suitable for the determination of this compound in various matrices, including biological fluids, with appropriate sample preparation.[5]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters and performance data for the HPLC analysis of this compound, synthesized from published methodologies.[5]

| Parameter | Value / Condition | Source |

| HPLC System | Standard HPLC/UHPLC System with UV Detector | [5][6] |

| Column | Hamilton PRP-1 (150 x 4.1 mm, 5 µm) or equivalent C18 | [5][6] |

| Mobile Phase | 80:20 Methanol / Ion-Pair Medium | [5] |

| Ion-Pair Medium: 0.01 M Tetramethylammonium hydroxide, 0.005 M Ammonium acetate, pH 7.2 | [5] | |

| Flow Rate | 1.0 mL/min | [5] |

| Detection Wavelength | 300 nm | [5] |

| Column Temperature | Ambient or 40 °C | [7] |

| Injection Volume | 20 µL | [5][7] |

| Retention Time (t R ) | Compound-specific, e.g., ~8-12 min | [6] |

| **Linearity (r²) ** | > 0.995 | [5] |

| Limit of Quantification (LOQ) | ~1 µg/mL in plasma | [5] |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of this compound.

1. Equipment and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Data acquisition and processing software.

-

Analytical column: Hamilton PRP-1 (150 x 4.1 mm, 5 µm) or equivalent reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).[5][6]

-

HPLC grade Methanol and Acetonitrile.

-

HPLC grade water.

-

Tetramethylammonium hydroxide.

-

Ammonium acetate.

-

Acetic acid or Ammonium hydroxide for pH adjustment.

-

This compound reference standard.

-

0.22 µm or 0.45 µm syringe filters for sample clarification.

2. Preparation of Mobile Phase and Solutions

-

Ion-Pair Medium (Aqueous Component): Prepare a solution containing 0.01 M tetramethylammonium hydroxide and 0.005 M ammonium acetate in HPLC grade water. Adjust the pH to 7.2 with acetic acid.[5] Filter through a 0.22 µm membrane filter before use.

-

Mobile Phase: Mix HPLC grade methanol and the prepared Ion-Pair Medium in an 80:20 (v/v) ratio.[5] Degas the mobile phase before use.

3. Standard Preparation

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of known concentration.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1 µg/mL to 100 µg/mL).[5]

4. Sample Preparation (from Plasma)

-

To 1 mL of plasma sample, add a protein precipitation agent (e.g., 3 mL of acetonitrile).

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[5]

-

Reconstitute the residue in a known volume (e.g., 0.4 mL) of the HPLC mobile phase.[5]

-

Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

-

Column: Hamilton PRP-1 (150 x 4.1 mm, 5 µm)

-

Mobile Phase: 80:20 Methanol / Ion-Pair Medium (pH 7.2)[5]

-

Flow Rate: 1.0 mL/min[5]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

UV Detection: 300 nm[5]

-

Run Time: Sufficient to allow for the elution of this compound and any other components of interest.

6. Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards, starting from the lowest concentration to the highest, to establish the calibration curve.

-

Inject the prepared samples for analysis.

-

Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the run.

7. Data Analysis

-

Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.

-

Integrate the peak area of this compound in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships within the HPLC system.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationships of components in the HPLC system.

References

- 1. High Resolution LC/MS for Analysis of Minor Components in Complex Mixtures: Identification of Impurities and Degradation Products of a Novel Oligosaccharide Antibiotic | JEOL Resources [jeolusa.com]

- 2. CHEMISTRY OF ANTIBIOTICS FROM MICROMONOSPORA. 3. ISOLATION AND CHARACTERIZATION OF this compound AND B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyltransferase Contingencies in the Pathway of this compound Antibiotics and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of an Everninomicin (SCH 27899) in Mice, Rats, Rabbits, and Cynomolgus Monkeys following Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of New Everninomicin Analogs from a Marine-Derived Micromonospora sp. by Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Genetic Manipulation of Micromonospora carbonacea for Everninomicin D Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the genetic manipulation of Micromonospora carbonacea, the producer of the potent orthosomycin antibiotic Everninomicin D. The following sections detail the background, relevant data, experimental protocols, and logical workflows to facilitate research and development focused on understanding and engineering this compound biosynthesis.

Introduction to this compound and Micromonospora carbonacea

This compound is a complex oligosaccharide antibiotic with a unique mode of action, targeting the bacterial 50S ribosome to inhibit protein synthesis. This distinct mechanism makes it a promising candidate for combating multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The producing organism, Micromonospora carbonacea, is a soil bacterium that harbors the biosynthetic gene cluster (BGC) responsible for this compound production.[1] Genetic manipulation of this organism is crucial for elucidating the biosynthetic pathway, generating novel analogs with improved therapeutic properties, and enhancing production titers.

Quantitative Data on Everninomicin Production

Genetic engineering efforts have shown significant potential in increasing the production of everninomicins and generating novel analogs. The following tables summarize key quantitative data from studies involving the genetic manipulation of Micromonospora species.

Table 1: Enhanced Production of Everninomicin M (EVN M) through Biosynthetic Gene Cluster (BGC) Duplication in Micromonospora sp. SCSIO 07395

| Strain | Genetic Modification | Titer of EVN M (mg L-1) | Fold Increase |

| Wild-Type | - | Trace Amount | - |

| Engineered Strain | Duplication of the Everninomicin BGC | 98.6 | Significant |

Data sourced from a study on enhancing everninomicin production through genetic engineering.[2][3]

Table 2: Antibacterial Activity of Novel Everninomicin Analogs Isolated from a Marine-Derived Micromonospora sp.

| Compound | Description | Minimum Inhibitory Concentration (MIC) against MRSA (µM) |

| 1 | Novel Everninomicin Analog | 47.7 |

| 2 | Novel Everninomicin Analog | 31.3 |

| 3 | Novel Everninomicin Analog | No activity |

Data from the evaluation of antibacterial activity of newly discovered everninomicin analogs.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the cultivation and genetic manipulation of Micromonospora carbonacea. These protocols are based on established methods for Micromonospora and related Actinobacteria and may require optimization for specific strains and experimental conditions.

Cultivation of Micromonospora carbonacea

3.1.1. Media Recipes

-

GYM Streptomyces Medium (DSMZ Medium 65):

-

Glucose: 4.0 g/L

-

Yeast Extract: 4.0 g/L

-

Malt Extract: 10.0 g/L

-

CaCO₃: 2.0 g/L

-

Agar: 12.0 g/L (for solid medium)

-

Adjust pH to 7.2 before autoclaving.

-

-

301 Broth (for Preculture):

-

Glucose: 1.0 g/L

-

Soluble Starch: 24.0 g/L

-

Meat Extract: 3.0 g/L

-

Peptone: 3.0 g/L

-

Yeast Extract: 5.0 g/L

-

CaCO₃: 4.0 g/L

-

Distilled Water: 1000 mL

-

-

A3M Medium (for Production):

-

Soluble Starch: 20.0 g/L

-

Glycerol: 20.0 g/L

-

Pharmamedia: 15.0 g/L

-

Dianion HP-20: 10.0 g/L

-

Glucose: 5.0 g/L

-

Yeast Extract: 3.0 g/L

-

Distilled Water: 1000 mL

-

3.1.2. Cultivation Conditions

-

Inoculate a single colony of M. carbonacea into 50 mL of GYM Streptomyces Medium or 301 Broth in a 250 mL baffled flask.

-

Incubate at 28-30°C with shaking at 200-250 rpm for 3-4 days for seed culture.

-

For this compound production, transfer the seed culture (5-10% v/v) into A3M medium and incubate under the same conditions for 7-10 days.

Genetic Manipulation: Intergeneric Conjugation from E. coli to M. carbonacea

This protocol is adapted from established methods for Streptomyces and has been successfully applied to Micromonospora.[5] The donor E. coli strain, such as ET12567/pUZ8002, is methylation-deficient and carries a non-transmissible plasmid providing the necessary transfer functions.

3.2.1. Materials

-

M. carbonacea recipient strain

-

E. coli donor strain (e.g., ET12567/pUZ8002) containing the desired plasmid with an oriT sequence

-

GYM or MS agar plates

-

LB medium

-

Antibiotics (e.g., nalidixic acid for counter-selection against E. coli, and a selection antibiotic for the plasmid)

-

2x YT medium

3.2.2. Protocol

-

Prepare the E. coli Donor:

-

Inoculate the E. coli donor strain into LB medium containing the appropriate antibiotics for the donor strain and the plasmid. Grow overnight at 37°C with shaking.

-

Subculture the overnight culture into fresh LB with antibiotics and grow to an OD₆₀₀ of 0.4-0.6.

-

Wash the E. coli cells twice with an equal volume of LB medium to remove antibiotics. Resuspend the cell pellet in 1/10th of the original culture volume of LB.

-

-

Prepare the M. carbonacea Recipient:

-

Grow M. carbonacea in GYM broth to the late-logarithmic phase.

-

Alternatively, scrape mycelia from a fresh GYM agar plate and resuspend in 2x YT medium.

-

Heat-shock the mycelial fragments at 50°C for 10 minutes to promote germination.

-

-

Conjugation:

-

Mix 500 µL of the prepared E. coli donor cells with 500 µL of the heat-shocked M. carbonacea recipient mycelia.

-

Spread the mixture onto a GYM or MS agar plate without antibiotics and incubate at 30°C for 16-20 hours.

-

-

Selection of Exconjugants:

-

Overlay the conjugation plate with 1 mL of sterile water containing nalidixic acid (to select against E. coli) and the appropriate antibiotic to select for the transferred plasmid.

-

Continue to incubate the plate at 30°C for 7-14 days until exconjugant colonies appear.

-

Streak the exconjugant colonies onto fresh selective GYM agar plates to obtain pure cultures.

-

Confirm the presence of the plasmid in the M. carbonacea exconjugants by PCR.

-

Genetic Manipulation: Protoplast Transformation of M. carbonacea

This protocol is adapted from methods developed for other Micromonospora species and may require optimization.[6]

3.3.1. Materials

-

M. carbonacea culture grown in media supplemented with glycine (e.g., 0.5-1.0%)

-

Lysozyme solution (e.g., 2 mg/mL in P buffer)

-

P buffer (see original literature for composition, typically contains sucrose, K₂SO₄, MgCl₂, and a trace element solution)

-

PEG solution (e.g., 40% PEG 4000 in P buffer)

-

R5 regeneration medium (see original literature for composition)

3.3.2. Protocol

-

Mycelia Preparation:

-

Grow M. carbonacea in a suitable broth (e.g., YEME) containing 0.5% glycine for 2-3 days. Glycine inhibits cell wall synthesis and makes the mycelia more susceptible to lysozyme.

-

Harvest the mycelia by centrifugation and wash with a sucrose solution (e.g., 10.3%).

-

-

Protoplast Formation:

-

Resuspend the mycelial pellet in lysozyme solution and incubate at 30°C for 30-90 minutes. Monitor protoplast formation microscopically.

-

Filter the suspension through sterile cotton wool to remove mycelial debris.

-

Collect the protoplasts by gentle centrifugation and wash twice with P buffer.

-

-

Transformation:

-

Resuspend the protoplast pellet in a small volume of P buffer.

-

Add 1-5 µg of plasmid DNA to the protoplast suspension and mix gently.

-

Add PEG solution and mix gently. Incubate at room temperature for 1-2 minutes.

-

Add P buffer and mix.

-

-

Regeneration and Selection:

-

Centrifuge the transformation mix to pellet the protoplasts.

-

Resuspend the protoplasts in P buffer and plate onto a suitable regeneration medium (e.g., R5 agar).

-

Incubate at 30°C for 16-24 hours.

-

Overlay the plates with a soft agar layer containing the appropriate selection antibiotic.

-

Continue incubation for 7-14 days until transformant colonies appear.

-

Confirm transformation by PCR analysis of the resulting colonies.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key workflows for the genetic manipulation of Micromonospora carbonacea and a putative regulatory pathway for this compound biosynthesis.

Intergeneric Conjugation Workflow

Caption: Workflow for intergeneric conjugation.

Protoplast Transformation Workflow

Caption: Workflow for protoplast transformation.

Putative Regulatory Pathway for this compound Biosynthesis